molecular formula C15H17NO3 B2616221 N-[2-(furan-3-yl)-2-hydroxyethyl]-2,5-dimethylbenzamide CAS No. 1396865-09-0

N-[2-(furan-3-yl)-2-hydroxyethyl]-2,5-dimethylbenzamide

Cat. No.: B2616221
CAS No.: 1396865-09-0
M. Wt: 259.305
InChI Key: RNXUAAYTPGJLRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(furan-3-yl)-2-hydroxyethyl]-2,5-dimethylbenzamide is a compound that features a furan ring, a hydroxyethyl group, and a dimethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-3-yl)-2-hydroxyethyl]-2,5-dimethylbenzamide typically involves the reaction of 2,5-dimethylbenzoic acid with 2-(furan-3-yl)-2-hydroxyethylamine. The reaction is carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like NMM (N-methylmorpholine) under mild conditions. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through crystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, the optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-3-yl)-2-hydroxyethyl]-2,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or peracids can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base like triethylamine (TEA) or pyridine.

Major Products

Scientific Research Applications

N-[2-(furan-3-yl)-2-hydroxyethyl]-2,5-dimethylbenzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-(2-furan-2-yl)-2-hydroxyethylbenzamide
  • N-(2-furan-3-yl)-2-methoxyethylbenzamide
  • N-(2-furan-2-yl)-2-hydroxyethyl-2,5-dimethylbenzamide

Uniqueness

N-[2-(furan-3-yl)-2-hydroxyethyl]-2,5-dimethylbenzamide is unique due to the presence of both the furan ring and the hydroxyethyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxyethyl]-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-10-3-4-11(2)13(7-10)15(18)16-8-14(17)12-5-6-19-9-12/h3-7,9,14,17H,8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXUAAYTPGJLRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.